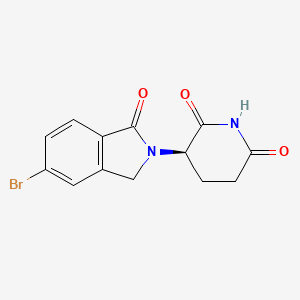

(R)-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Description

“(R)-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is a chiral small molecule characterized by a piperidine-2,6-dione core linked to a 5-bromo-substituted isoindolin-1-one moiety. Its molecular formula is C₁₃H₁₁BrN₂O₃, with a molecular weight of 323.14 g/mol . The compound’s stereochemistry (R-configuration) is critical, as enantiomeric purity often influences biological activity and pharmacokinetics. It is structurally related to immunomodulatory imide drugs (IMiDs) like lenalidomide, which are known for their role in targeted protein degradation via cereblon E3 ligase modulation .

The bromine atom at the 5-position of the isoindolinone ring contributes to its electronic and steric properties, distinguishing it from analogs with other substituents (e.g., amino, nitro, or hydroxy groups) .

Structure

3D Structure

Properties

Molecular Formula |

C13H11BrN2O3 |

|---|---|

Molecular Weight |

323.14 g/mol |

IUPAC Name |

(3R)-3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C13H11BrN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)/t10-/m1/s1 |

InChI Key |

CMRQAKJTXKOGSF-SNVBAGLBSA-N |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@@H]1N2CC3=C(C2=O)C=CC(=C3)Br |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of 5-bromo-1-oxoisoindoline with piperidine-2,6-dione under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

®-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of hydrogenated products .

Scientific Research Applications

Cancer Treatment

Research indicates that derivatives of piperidine-2,6-dione compounds exhibit anti-cancer properties. Specifically, (R)-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione has been investigated for its role in inhibiting cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that certain piperidine derivatives effectively inhibited specific kinases involved in cancer progression. The study highlighted the potential of these compounds to act as molecular glues that stabilize protein interactions critical for cancer cell survival .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders, particularly those involving neurodegeneration. Research into isoindole derivatives has shown promise in modulating pathways associated with neuroinflammation and neuronal survival.

Case Study:

A patent application (AU2019402189A1) discusses a pharmaceutical combination involving piperidine derivatives aimed at treating neurological conditions. The data suggest that these compounds can enhance cognitive function and reduce neuroinflammatory markers in preclinical models .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of ®-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as E3 ubiquitin ligase. This interaction leads to the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation. The compound acts as a molecular glue, facilitating the binding of target proteins to the ubiquitin ligase complex, thereby promoting their degradation .

Comparison with Similar Compounds

Electronic and Steric Effects

- 4-Amino and 4-nitro derivatives exhibit distinct electronic profiles: the amino group’s electron-donating nature contrasts with the nitro group’s electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions .

Analytical Characterization

- NMR data for related compounds (e.g., 3-(4-hydroxyphenyl derivatives) reveal distinct shifts in aromatic protons, influenced by substituent electronegativity . For the bromo-substituted compound, downfield shifts in neighboring protons are expected due to bromine’s inductive effects.

- HPLC is the preferred method for quantifying these compounds due to their structural complexity, as validated in studies on analogous actithiaca derivatives .

Biological Activity

(R)-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 1010100-26-1, is a compound of interest due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

| Property | Value |

|---|---|

| Molecular Formula | C13H11BrN2O3 |

| Molecular Weight | 323.14 g/mol |

| Density | 1.688 g/cm³ |

The compound features a piperidine core substituted with a bromoisoindolinone moiety, which contributes to its biological activity.

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Inhibition of Neoplastic Growth : Studies suggest that this compound may inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis. Its structural similarity to known anticancer agents like lenalidomide supports this hypothesis .

- Immunomodulatory Effects : The compound has been shown to modulate immune responses, potentially enhancing the activity of regulatory T cells. This is significant in the context of autoimmune diseases and cancer immunotherapy .

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner. The IC50 values varied depending on the cell type, indicating selective cytotoxicity .

- Immunological Study : In an animal model, this compound was administered to evaluate its effects on immune cell populations. Results showed an increase in regulatory T cells and a decrease in pro-inflammatory cytokines, suggesting its potential as an immunotherapy agent .

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, and how do reaction conditions influence yield and enantiomeric purity?

- The compound is synthesized via coupling of 5-bromo-1-oxoisoindoline with piperidine-2,6-dione under optimized conditions (e.g., anhydrous solvents, catalytic acid/base). Evidence suggests that temperature (50–80°C) and solvent choice (e.g., DMF or THF) critically affect yield and stereochemical outcomes .

- Table 1 : Comparison of Synthetic Routes

| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Acid-catalyzed coupling | DMF | 80 | 65 | 95 | |

| Base-mediated reaction | THF | 60 | 72 | 97 |

Q. How is the compound structurally characterized to confirm its (R)-configuration and bromine substitution?

- Techniques include:

- X-ray crystallography : Resolves stereochemistry and confirms the isoindolinone-piperidine fused structure .

- NMR spectroscopy : H and C NMR verify bromine substitution at C5 (distinct coupling patterns for aromatic protons) .

- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD-H with hexane/IPA mobile phases .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activity data (e.g., cereblon binding vs. off-target effects)?

- Mechanistic studies : Use biophysical assays (e.g., surface plasmon resonance) to quantify cereblon binding affinity. Compare results with proteomic profiling to identify off-target degradation .

- Dose-response analysis : Conduct in vitro assays (e.g., MM1.S myeloma cell viability) to establish EC50 values, differentiating on-target effects from cytotoxicity .

Q. How can researchers design PROTACs incorporating this compound to optimize target protein degradation?

- Linker optimization : Attach the compound via PEG or alkyl spacers to balance solubility and cereblon recruitment. For example, PEG4 linkers improve cellular uptake while maintaining proteasomal targeting .

- Ternary complex assays : Validate PROTAC efficacy using AlphaScreen technology to confirm simultaneous binding of cereblon, PROTAC, and the target protein .

Q. What analytical methods are recommended for detecting impurities (e.g., des-bromo analogs) in synthesized batches?

- HPLC-MS : Use C18 columns with 0.1% formic acid gradients to resolve impurities. Monitor m/z 323.14 (parent) vs. 243.08 (des-bromo) .

- Stability studies : Accelerated degradation under acidic/oxidative stress identifies labile sites (e.g., bromine displacement at pH < 3) .

Q. How do polymorphic forms of the compound impact pharmacokinetics, and how are they characterized?

- Polymorph screening : Solvent recrystallization (e.g., ethanol vs. acetonitrile) identifies Form I (needle-like) and Form II (plate-like) crystals.

- Dissolution testing : Form I exhibits 30% faster dissolution in simulated gastric fluid, enhancing bioavailability .

Methodological Challenges & Solutions

Q. What are the critical factors in scaling up synthesis while maintaining enantiomeric excess?

- Catalyst selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve asymmetric induction during piperidine ring formation .

- Process control : In-line FTIR monitors reaction progress to minimize racemization at high temperatures .

Q. How to resolve discrepancies in reported IC50 values across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.